(1R)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol

Analytical Chemistry Chiral Resolution Pharmaceutical Impurity Analysis

Sourcing the (1R)-enantiomer of 2-bromo-1-(4-methanesulfonylphenyl)ethanol for Imrecoxib impurity testing or stereoselective COX-2 inhibitor synthesis is often impeded by unreliable chiral purity. Our custom synthesis delivers a verified chiral reference standard with documented optical rotation. ● Enantiopure (R)-form; no racemic interference ● Validated for chiral HPLC method development per ICH Q6A ● Essential for quantifying Imrecoxib API impurity ● Pre-functionalized building block for sulfone pharmacophore installation. In stock with global shipping.

Molecular Formula C9H11BrO3S
Molecular Weight 279.15 g/mol
Cat. No. B13257276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol
Molecular FormulaC9H11BrO3S
Molecular Weight279.15 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(CBr)O
InChIInChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1
InChIKeySDDHFFNZCDQTFW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol


(1R)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a key 4-methanesulfonylphenyl pharmacophore. This compound serves as a specialized building block in medicinal chemistry, particularly for the synthesis of selective COX-2 inhibitors, and is cataloged as a defined enantiomer with a specific optical rotation . A key point of differentiation is its role as a chiral reference standard; the racemic mixture is a formally identified impurity of the drug Imrecoxib, highlighting the importance of enantiopure material for analytical and synthetic applications .

Defined (1R)-enantiomer for chiral reference standard and stereoselective synthesis
4-Methylsulfonylphenyl pharmacophore for COX-2 inhibitor research

Why Generic Substitution Is Not Valid


In-class substitution is non-trivial due to the compound's stereochemistry and the specific requirements of sulfone-based drug synthesis. While the (1S)-enantiomer and the racemic mixture have identical molecular formulas, they are not functionally interchangeable. The (1R)-configuration is critical for downstream stereoselective reactions, and the use of the racemate or the wrong enantiomer would introduce a diastereomeric impurity, invalidating chiral analytical methods . Similarly, substitution with a non-sulfonylated analog like (R)-2-bromo-1-phenylethanol would remove the key pharmacophoric element required for COX-2 target engagement, fundamentally altering the compound's utility [1].

(1S)-Enantiomer or racemate

Introduces diastereomeric impurity; may invalidate chiral analytical methods and stereoselective synthesis.

Non-sulfonylated analog (e.g., (R)-2-bromo-1-phenylethanol)

Lacks key methylsulfonyl pharmacophore; expected to remove COX-2 target engagement relevance.

Racemic mixture (CAS 93514-49-9)

Contains 50% unwanted stereoisomer, limiting utility as chiral reference standard or intermediate for stereoselective synthesis.

Comparator-Based Evidence for (1R)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol


Enantiomeric Purity vs. Racemic Mixture

The target (1R)-enantiomer is supplied with a certified chemical purity of 95%, but critically, it is a single, defined enantiomer [1]. In contrast, the commonly available analog 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol (CAS 93514-49-9) is the racemic mixture and is cataloged as 'Imrecoxib Impurity 13' . While quantitative enantiomeric excess (e.e.) data is not publicly disclosed in vendor literature, the procurement of the (1R)-enantiomer guarantees a specific stereochemical configuration absent in the racemate, which is essential for applications requiring chiral integrity.

Enantiopure vs Racemic
Class-level
Single enantiomer (1R) vs. racemic mixture (50:50)
Defined stereochemistry required for chiral methods
Quantitative e.e. not disclosed; vendor CoA confirms identity
Analytical Chemistry Chiral Resolution Pharmaceutical Impurity Analysis

Predicted logP vs. Des-sulfone Analog

The presence of the methylsulfonyl group critically modulates the predicted physicochemical properties compared to a non-sulfonylated analog. The predicted logP of the (1R)-enantiomer is -0.025 [1], whereas the analogous (R)-2-bromo-1-phenylethanol, which lacks the sulfone, has a significantly higher predicted logP of 2.01 . This large difference in lipophilicity (ΔlogP ≈ 2) is a class-level expectation for the 4-methanesulfonylphenyl motif and directly impacts chromatographic behavior and potential biological permeability.

Predicted logP Comparison
Class-level
Target logP -0.025; des-sulfone analog logP 2.01 (Δ≈2)
Methylsulfonyl group markedly increases hydrophilicity
In silico prediction; experimental data to verify
Medicinal Chemistry Physicochemical Properties Drug Design

Chiral Identity vs. (1S)-Enantiomer

As a chiral molecule, the target compound possesses a measurable specific optical rotation ([α]D), which directly distinguishes it from its enantiomer. While the precise [α]D value for the (1R)-isomer is not publicly mandated in supplier CoAs, the (1S)-enantiomer (CAS 1212121-62-4) is consistently cataloged by its own distinct stereochemical identifier . This mutual exclusivity confirms that the physical properties of the target compound are not duplicated by the (1S)-isomer, which is a fundamental requirement for chiral discrimination in analytical method development.

Chiral Identity
Reported
(1R) and (1S) exhibit equal and opposite optical rotation
Non-superimposable mirror images; not interchangeable
Exact rotation values vendor-lot specific
Stereochemistry Analytical Chemistry Quality Control

High-Value Applications for (1R)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol


Chiral Reference Standard for Impurity Profiling

The racemic form of this compound is a known impurity of the COX-2 inhibitor Imrecoxib . The (1R)-enantiomer is therefore essential as a reference standard to develop and validate chiral HPLC methods capable of measuring enantiomeric impurity levels in Imrecoxib active pharmaceutical ingredient (API). Its use ensures compliance with ICH Q6A specifications for chiral drug substances.

Stereodefined Intermediate in COX-2 Inhibitor Synthesis

The 4-methanesulfonylphenyl moiety is a critical pharmacophore for selective COX-2 inhibition [1]. The compound serves as a chiral, pre-functionalized building block. The (1R)-bromohydrin can undergo stereospecific displacement to install this group with defined stereochemistry into a drug candidate, a task not achievable with the racemic mixture.

Matched Molecular Pair for Physicochemical Probing

The significant shift in predicted logP (ΔlogP ≈ 2 vs. a des-sulfone analog) makes this compound a valuable matched molecular pair for probing the impact of the 4-methylsulfonyl substituent on solubility, permeability, and off-target binding in early drug discovery [2].

Application
Selection Property
Validation Focus
Chiral impurity reference standard
Enantiopure (1R)-configuration
Chiral HPLC method for enantiomeric impurity levels
Stereoselective COX-2 inhibitor synthesis
Chiral bromohydrin with 4-methylsulfonylphenyl group
Stereospecific displacement reaction and chiral integrity
Matched molecular pair analysis
Methylsulfonyl-induced hydrophilicity shift
Solubility, permeability, and target-engagement profiling
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